(2-Chlorofuran-3-yl)-[4-(4-methoxypyridin-2-yl)piperazin-1-yl]methanone
Description
(2-Chlorofuran-3-yl)-[4-(4-methoxypyridin-2-yl)piperazin-1-yl]methanone is a complex organic compound that features a unique combination of functional groups, including a chlorinated furan ring, a methoxypyridine moiety, and a piperazine linkage
Properties
IUPAC Name |
(2-chlorofuran-3-yl)-[4-(4-methoxypyridin-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O3/c1-21-11-2-4-17-13(10-11)18-5-7-19(8-6-18)15(20)12-3-9-22-14(12)16/h2-4,9-10H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLIKSHDQPXLEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1)N2CCN(CC2)C(=O)C3=C(OC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorofuran-3-yl)-[4-(4-methoxypyridin-2-yl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common synthetic route starts with the chlorination of furan to obtain 2-chlorofuran. This intermediate is then subjected to a coupling reaction with 4-(4-methoxypyridin-2-yl)piperazine under controlled conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of (2-Chlorofuran-3-yl)-[4-(4-methoxypyridin-2-yl)piperazin-1-yl]methanone may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. Key factors in industrial production include the selection of cost-effective raw materials, the use of scalable reaction conditions, and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-Chlorofuran-3-yl)-[4-(4-methoxypyridin-2-yl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chlorinated furan ring can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
(2-Chlorofuran-3-yl)-[4-(4-methoxypyridin-2-yl)piperazin-1-yl]methanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers investigate its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2-Chlorofuran-3-yl)-[4-(4-methoxypyridin-2-yl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chlorinated furan derivatives and piperazine-containing molecules. Examples are:
- 2-Chlorofuran-3-yl)-[4-(4-methoxypyridin-2-yl)piperazin-1-yl]methanone
- 4-Methoxyphenethylamine
- 2-(4-Chlorophenyl)ethylamine
Uniqueness
What sets (2-Chlorofuran-3-yl)-[4-(4-methoxypyridin-2-yl)piperazin-1-yl]methanone apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
